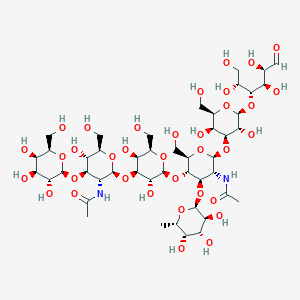

Monofucosyl-para-lacto-N-hexaose IV

Description

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H78N2O35/c1-11-23(60)29(66)31(68)43(72-11)81-38-22(48-13(3)57)42(83-39-27(64)18(8-53)75-45(33(39)70)78-35(15(59)5-50)24(61)14(58)4-49)77-20(10-55)36(38)79-46-34(71)40(28(65)19(9-54)76-46)82-41-21(47-12(2)56)37(26(63)17(7-52)73-41)80-44-32(69)30(67)25(62)16(6-51)74-44/h4,11,14-46,50-55,58-71H,5-10H2,1-3H3,(H,47,56)(H,48,57)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26+,27-,28-,29+,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMANVATPOJSHN-YPTQHEKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)CO)OC6C(C(OC(C6O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)CO)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78N2O35 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1219.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monofucosyl-para-lacto-N-hexaose IV involves multiple glycosylation steps to assemble the oligosaccharide chain. The process typically starts with the preparation of monosaccharide building blocks, followed by their sequential coupling using glycosyl donors and acceptors. Protecting groups are used to control the regioselectivity and stereoselectivity of the glycosylation reactions. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in enzymatic synthesis and microbial fermentation have shown potential for scalable production. Enzymatic methods involve the use of glycosyltransferases to catalyze the formation of glycosidic bonds, while microbial fermentation leverages genetically engineered microorganisms to produce the oligosaccharide .

Chemical Reactions Analysis

Types of Reactions

Monofucosyl-para-lacto-N-hexaose IV can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the sugar units can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

Substitution: Functional groups on the sugar units can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodate and bromine water.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups .

Scientific Research Applications

Biological Significance

MFLNH-IV is a component of human milk oligosaccharides (HMOs), which play crucial roles in infant health. These oligosaccharides are indigestible by infants but serve as prebiotics, promoting the growth of beneficial gut bacteria, particularly bifidobacteria. Research has shown that specific strains of bifidobacteria can metabolize MFLNH-IV, thereby enhancing gut microbiota diversity and functionality .

Case Study: Bifidobacterial Metabolism

A study demonstrated that various Bifidobacterium pseudocatenulatum isolates effectively utilized MFLNH-IV, showcasing its role in supporting infant gut health through selective fermentation processes . This metabolic activity is essential for establishing a healthy microbiome in breastfed infants.

Nutritional Applications

Research indicates that the presence of fucosylated HMOs like MFLNH-IV can influence nutritional outcomes in infants. A higher abundance of these oligosaccharides has been associated with improved growth metrics and reduced incidence of gastrointestinal infections .

Statistical Analysis

A study employing logistic regression models found that increased levels of fucosylated HMOs correlate positively with better nutritional status among infants, suggesting their protective role against malnutrition .

Analytical Chemistry

MFLNH-IV serves as a vital standard in various analytical techniques used to characterize HMOs. Its applications include:

- Capillary Electrophoresis : Used as a migration time standard to analyze oligosaccharide profiles.

- Liquid Chromatography : Acts as a retention time standard for qualitative and quantitative analysis of complex carbohydrate mixtures .

Table: Analytical Properties of MFLNH-IV

| Property | Value |

|---|---|

| Monoisotopic Mass | 1218.4385 Da |

| Formulation | Dry solid |

| Storage Conditions | -20°C in the dark |

| Stability | 6 months post-reconstitution; 5 years in dry state |

Research and Development

MFLNH-IV is primarily utilized for research and development purposes within the pharmaceutical and food industries. Its role as a prebiotic is being explored for potential therapeutic applications, including:

Mechanism of Action

Monofucosyl-para-lacto-N-hexaose IV exerts its effects primarily through interactions with gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria. These bacteria, in turn, produce short-chain fatty acids that have various health benefits, including anti-inflammatory effects and enhanced gut barrier function .

Comparison with Similar Compounds

Biological Activity

Monofucosyl-para-lacto-N-hexaose IV (MFpLNH-IV) is a significant human milk oligosaccharide (HMO) that plays a crucial role in infant nutrition and health. This article explores its biological activity, focusing on its structural characteristics, synthesis, and implications for infant health, particularly in relation to gut microbiota modulation and immune system development.

Structural Characteristics

MFpLNH-IV is classified as a fucosylated oligosaccharide, characterized by the presence of a fucose residue linked to a lacto-N-hexaose backbone. Its structure can be represented as follows:

This structural configuration allows MFpLNH-IV to interact with various biological systems, particularly in the gut.

Synthesis and Variability

The synthesis of MFpLNH-IV is mediated by fucosyltransferases, particularly FUT2 and FUT3, which are influenced by genetic factors such as Secretor status and Lewis phenotype. Studies indicate that individuals classified as Secretor positive (Se+) have higher concentrations of α1,2-fucosylated HMOs like MFpLNH-IV compared to Secretor negative (Se-) individuals . The variability in HMO profiles among mothers can significantly affect the composition of breast milk and consequently the health outcomes for infants.

1. Gut Microbiota Modulation

MFpLNH-IV has been shown to promote the growth of beneficial gut bacteria, particularly bifidobacteria. These bacteria are essential for maintaining gut health and preventing infections. Research indicates that fucosylated oligosaccharides like MFpLNH-IV selectively enhance the proliferation of bifidobacteria while inhibiting pathogenic bacteria .

Table 1: Impact of MFpLNH-IV on Gut Microbiota

| Microbial Group | Effect of MFpLNH-IV |

|---|---|

| Bifidobacteria | Increased growth |

| Escherichia coli | Inhibition |

| Lactobacillus | Variable effect |

2. Immune System Development

The presence of HMOs, including MFpLNH-IV, in breast milk is associated with enhanced immune responses in infants. These oligosaccharides can modulate immune function by influencing the development of gut-associated lymphoid tissue (GALT) and promoting the production of secretory immunoglobulin A (sIgA), which plays a critical role in mucosal immunity .

Case Study: Immune Response Correlation

A study involving infants fed with breast milk containing high levels of fucosylated HMOs demonstrated a correlation between the concentration of MFpLNH-IV and increased levels of sIgA in saliva samples collected at six months . This suggests that MFpLNH-IV may contribute to the maturation of the infant's immune system.

Research Findings

Recent studies have highlighted the importance of HMOs like MFpLNH-IV in infant growth and development. Notably, concentrations of this oligosaccharide vary significantly based on maternal genetic factors, lactation stage, and dietary influences.

Figure 1: Concentration Changes Over Lactation Periods

Concentration Changes [Hypothetical link for illustration]

The figure illustrates how concentrations of MFpLNH-IV and other HMOs fluctuate during different stages of lactation, emphasizing the need for ongoing research into their long-term effects on infant health.

Q & A

How can researchers optimize the synthesis and purification of Monofucosyl-para-lacto-N-hexaose IV for structural studies?

Level : Basic

Methodological Answer :

MFpLNH IV synthesis requires enzymatic fucosylation of the para-lacto-N-hexaose backbone using α1-3-fucosyltransferases. Key steps include:

- Substrate preparation : Start with high-purity para-lacto-N-hexaose (SCGC-202228) and verify backbone integrity via MALDI-TOF MS .

- Enzyme specificity : Use recombinant human FUT3/5 enzymes to ensure α1-3 linkage .

- Purification : Apply size-exclusion chromatography (SEC) and reverse-phase HPLC (C18 columns) to separate MFpLNH IV from unreacted substrates and isomers . Validate purity with HPAEC-PAD (>95% purity threshold) .

What advanced analytical techniques are recommended for confirming the branched structure and fucosylation sites in MFpLNH IV?

Level : Advanced

Methodological Answer :

Structural validation requires a multi-technique approach:

- NMR spectroscopy : Assign anomeric protons (¹H, ~4.5–5.5 ppm) and cross-peaks in 2D COSY/TOCSY to map galactose and GlcNAc residues. Use NOESY to confirm α1-3 fucose linkage .

- Mass spectrometry : Employ ESI-MS/MS with collision-induced dissociation (CID) to fragment the molecule and identify fucose-specific ions (e.g., m/z 146) .

- Linkage analysis : Perform permethylation followed by GC-MS to detect 3-linked fucose residues .

How should experimental models be designed to investigate the prebiotic activity of MFpLNH IV while controlling for microbial cross-feeding?

Level : Advanced

Methodological Answer :

- In vitro models : Use anaerobic batch cultures with Bifidobacterium longum subsp. infantis and Lactobacillus spp. in defined media. Include controls with non-fucosylated para-lacto-N-hexaose (SCGC-202228) to isolate fucose-specific effects .

- Cross-feeding mitigation : Supplement with antibiotics targeting secondary fermenters (e.g., vancomycin for Gram-positive bacteria) .

- Metabolite tracking : Quantify short-chain fatty acids (SCFAs) via GC and monitor bacterial growth via flow cytometry .

What strategies are effective in resolving contradictory bioactivity data between in vitro and in vivo studies of MFpLNH IV?

Level : Advanced

Methodological Answer :

- Dose-response calibration : Compare molar concentrations used in vitro (µM–mM range) to physiologically relevant doses in animal models (e.g., neonatal mice) .

- Host-microbe interplay : Perform germ-free vs. conventional animal studies to distinguish direct immunomodulatory effects from microbiota-mediated mechanisms .

- Data normalization : Use standardized metrics (e.g., cytokine IL-10/IL-6 ratios) across studies to enable meta-analysis .

What quality control measures are critical when using commercial sources of MFpLNH IV in receptor binding assays?

Level : Basic

Methodological Answer :

- Purity verification : Request lot-specific Certificates of Analysis (CoA) with HPAEC-PAD and NMR data .

- Endpoint controls : Include heat-inactivated MFpLNH IV to rule out endotoxin contamination in cell-based assays .

- Storage conditions : Lyophilize aliquots at -80°C in argon-flushed vials to prevent fucose hydrolysis .

How does the spatial arrangement of fucose residues in MFpLNH IV influence its molecular interactions compared to other fucosylated HMOs?

Level : Advanced

Methodological Answer :

- Comparative docking studies : Use molecular dynamics simulations to model MFpLNH IV binding to DC-SIGN receptors vs. difucosylated variants (e.g., DFLNH-a, ZG-10075). The α1-3 fucose in MFpLNH IV creates a distinct binding pocket compared to α1-2 linkages .

- Glycan microarray screening : Profile MFpLNH IV against lectins (e.g., Aleuria aurantia lectin for α1-3/4 fucose) to quantify binding affinity .

- Competitive assays : Co-incubate with free fucose (1–10 mM) to test specificity in pathogen adhesion inhibition .

What statistical approaches are recommended for analyzing dose-dependent effects of MFpLNH IV in complex biological systems?

Level : Advanced

Methodological Answer :

- Multivariate analysis : Apply PCA to disentangle correlated variables (e.g., SCFA levels, immune markers) .

- Non-linear modeling : Use sigmoidal dose-response curves (variable slope) in GraphPad Prism to estimate EC₅₀ values for bioactivity .

- Power analysis : For animal studies, calculate sample sizes (n ≥ 8/group) to detect ≥1.5-fold changes with 80% power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.